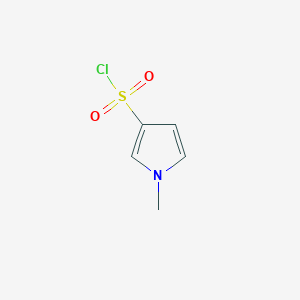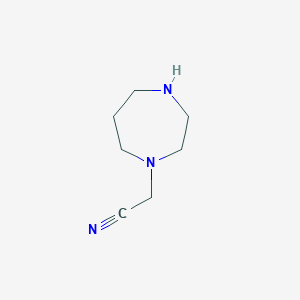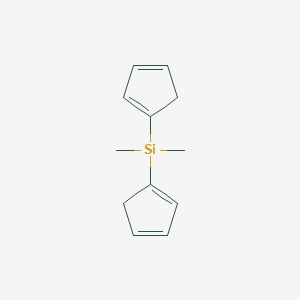
DI(Cyclopentadienyl)dimethylsilane
Vue d'ensemble
Description
DI(Cyclopentadienyl)dimethylsilane is a chemical compound with the molecular formula C12H16Si . It contains a total of 30 bonds, including 14 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, and 2 five-membered rings .
Synthesis Analysis
The synthesis of cyclopentadienyl metal compounds, such as DI(Cyclopentadienyl)dimethylsilane, often involves the use of cyclopentadienes as precursors . Highly substituted cyclopentadienes and pentafulvenes are particularly important because they serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations .Molecular Structure Analysis
The molecular structure of DI(Cyclopentadienyl)dimethylsilane is characterized by a total of 30 bonds, including 14 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, and 2 five-membered rings . The molecule contains a total of 29 atoms, including 16 Hydrogen atoms and 12 Carbon atoms .Physical And Chemical Properties Analysis
DI(Cyclopentadienyl)dimethylsilane has a molecular weight of 188.34 . It has a boiling point of 73°C and a predicted density of 0.94±0.1 g/cm3 . It also exhibits hydrolytic sensitivity 4, meaning it does not react with water under neutral conditions .Applications De Recherche Scientifique
Photoreactivity and Derivative Synthesis
- Photoreactivity and Novel Derivatives : Di(9-anthryl)dimethylsilane exhibits interesting photochemistry, producing novel intramolecular addition products. These products undergo cycloreversion by thermolysis and can be converted into unique derivatives, such as naphthotriptycene (Sakurai, Sakamoto, Nakamura, & Kira, 1985).
Ceramic Materials Synthesis
- SiC/MC/C Ceramic Synthesis : The reaction of poly(dimethylsilane) with bis(cyclopentadienyl)M dichloride complexes offers a new route to synthesize SiC/MC ceramics. These materials show promise for applications in electronics due to their good dielectric properties (Amorós, Beltrán, Guillem, & Latorre, 2002).
Generation and Reactions of Intermediates
- Silafulvene Reactions : Generated from (allyl)(cyclopentadienyl)dimethylsilane, silafulvene undergoes various reactions with trapping reagents, leading to the formation of distinct compounds such as (cyclopentadienyl)(methoxy)dimethylsilane and fulvene derivatives (Nakadaira, Sakaba, & Sakurai, 1980).
Polymer Coating Production
- Polymer Coating Monomers : Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane (DiBCB-DMS) is synthesized as a monomer for polymer coatings. These coatings are particularly relevant in the electronics industry for their dielectric properties (Levchenko, Adamov, Demin, Chicheva, Chudov, Shmelin, & Grebennikov, 2020).
Metal Complexes and Catalysis
- Metal Complexes and Catalysis : Cyclopentadienyl compounds with nitrogen donors in the side-chain have been explored for their potential in catalysis and metal complex formation. The dimethylaminoethyl side-chain and pendant pyridyl groups in these compounds significantly influence the structure and properties of the metal complexes (Jutzi & Siemeling, 1995).
Chemical Reaction Mechanisms
- Novel Reaction Mechanisms : The study of di(alkyn-1-yl)dimethylsilanes reveals insights into novel chemical reaction mechanisms, such as 1,1-ethylboration. This research advances our understanding of chemical reactivity and potential applications in organic synthesis (Wrackmeyer, Tok, Shahid, & Ali, 2004).
Safety And Hazards
Orientations Futures
Cyclopentadienyl ring activation in organometallic chemistry and catalysis is a promising area of research . The cyclopentadienyl ligand can have a pivotal role in electrocatalytic H2 production, N2 reduction, hydride transfer reactions, and proton-coupled electron transfer . Future potential and research directions are discussed in the light of remaining challenges that require critical consideration .
Propriétés
IUPAC Name |
di(cyclopenta-1,3-dien-1-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Si/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12/h3-7,9H,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWYHHNBOYUKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC1)C2=CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478233 | |
| Record name | Silane, dicyclopentadienyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DI(Cyclopentadienyl)dimethylsilane | |
CAS RN |
107241-50-9 | |
| Record name | Silane, dicyclopentadienyldimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



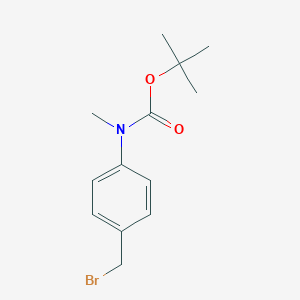
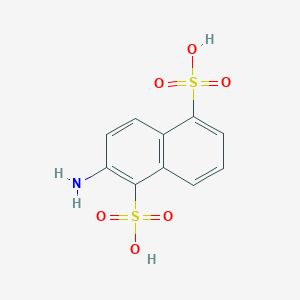
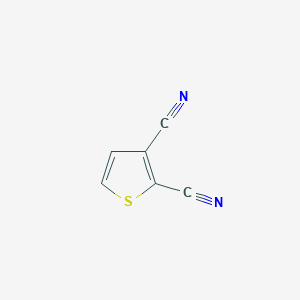
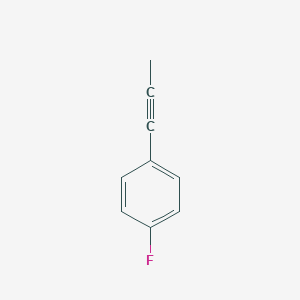
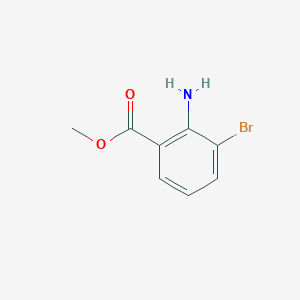
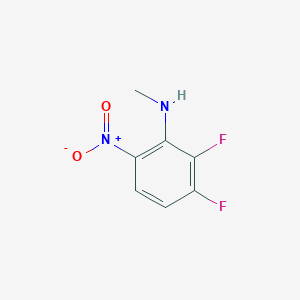
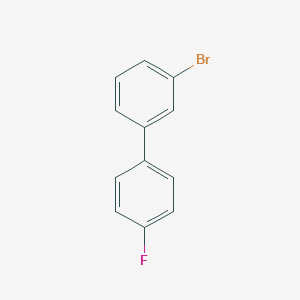
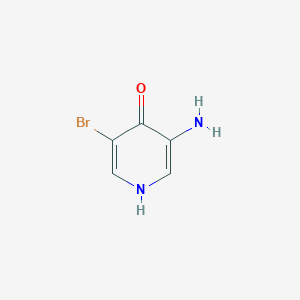
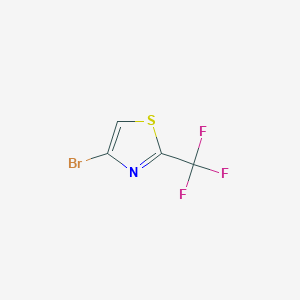
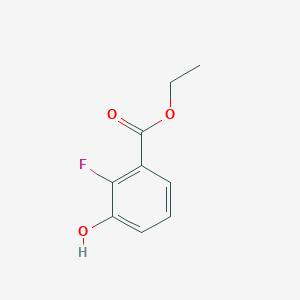
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)
